Phosphinic acid, (hydroxymethyl)phenyl-, methyl ester
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Overview
Description
Phosphinic acid, (hydroxymethyl)phenyl-, methyl ester is a compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphinic acid group, a hydroxymethyl group, and a phenyl group, all attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (hydroxymethyl)phenyl-, methyl ester can be achieved through several methods. One common approach involves the palladium-catalyzed arylation of ethyl benzyl-oxymethylphosphinate with aryl halides, followed by subsequent hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function . Another method includes the alkylation of isoprenyl-H-phosphinic acid using N-bromoacetyl aspartic acid dibenzyl ester under silyl-Arbusov conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (hydroxymethyl)phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions where the hydroxymethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for hydrogenolysis, and various acids or bases for hydrolysis . The reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acid esters. These products have diverse applications in different fields.
Scientific Research Applications
Phosphinic acid, (hydroxymethyl)phenyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Industry: The compound is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, (hydroxymethyl)phenyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes. It can inhibit proteolytic enzymes by interfering with the active site of the enzyme, thereby preventing the binding of natural substrates . This inhibition is often due to the compound’s ability to mimic the transition state of the enzyme-substrate complex.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphinic acid, (hydroxymethyl)phenyl-, methyl ester include:
Phosphonic acids: These compounds have a similar structure but with a different oxidation state of the phosphorus atom.
Phosphine oxides: These compounds have a similar phosphorus-oxygen bond but differ in their overall structure and reactivity
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a bioisosteric group makes it valuable in drug development and other applications where selective enzyme inhibition is desired .
Properties
CAS No. |
64128-97-8 |
---|---|
Molecular Formula |
C8H11O3P |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
[methoxy(phenyl)phosphoryl]methanol |
InChI |
InChI=1S/C8H11O3P/c1-11-12(10,7-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
PHBSZQDIHGVTSB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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